N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate
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Overview
Description
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-d]pyrimidine core in the structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Scientific Research Applications
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of the aforementioned inflammatory mediators . By inhibiting these pathways, this compound can reduce the downstream effects of inflammation, such as pain and swelling .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is less than 400, and it has a clogp value less than 4 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .
Result of Action
The result of this compound’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, the compound can effectively reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring. Reagents such as sulfur and nitrogen-containing compounds are used under controlled conditions.
Substitution Reactions: The introduction of the 4-methoxyphenethyl and diphenyl groups is achieved through substitution reactions. Common reagents include halogenated precursors and strong bases.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, strong bases, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,3-d]pyrimidine: Studied for its antitubercular and antiviral activities.
Thieno[2,3-d]pyrimidine: Similar core structure with diverse biological activities.
Uniqueness
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS.C2H2O4/c1-31-22-14-12-19(13-15-22)16-17-28-26-23-18-24(20-8-4-2-5-9-20)32-27(23)30-25(29-26)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-15,18H,16-17H2,1H3,(H,28,29,30);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNKKJFNDBBJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.